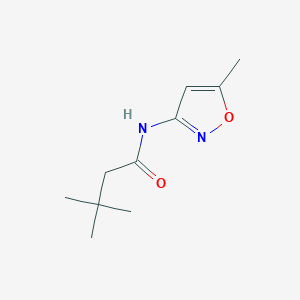
3,3-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) attached to a benzene ring via a sulfonamide group. The substituents at the 3-position of the oxazole ring include a methyl group and a 5-methyl group .
- The compound’s structure is as follows:
Structure: C10H10N2O3S
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: is a chemical compound with the molecular formula .
Preparation Methods
- Unfortunately, specific synthetic routes for the preparation of N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide are not readily available in the literature. it can be synthesized using appropriate starting materials and reaction conditions.
- Industrial production methods may involve large-scale synthesis, purification, and isolation.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents. Detailed studies are needed to ascertain the major products.
Scientific Research Applications
Chemistry: The compound may serve as a building block for the synthesis of more complex molecules.
Biology and Medicine: Investigate its potential as a pharmacophore or bioactive compound.
Industry: Explore applications in materials science, catalysis, or drug development.
Mechanism of Action
- The exact mechanism by which N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide exerts its effects remains to be elucidated. Further research is necessary to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature. researchers may explore related sulfonamides or oxazole derivatives.
Remember that this compound’s detailed properties and applications may require further investigation beyond the scope of existing data
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3,3-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C10H16N2O2/c1-7-5-8(12-14-7)11-9(13)6-10(2,3)4/h5H,6H2,1-4H3,(H,11,12,13) |
InChI Key |
MKTGQKZWFXYORI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


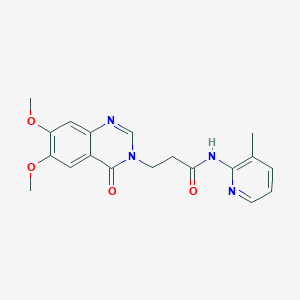
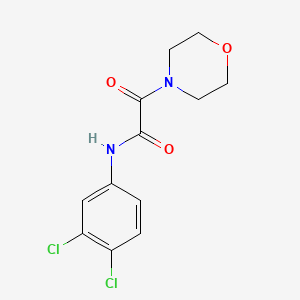
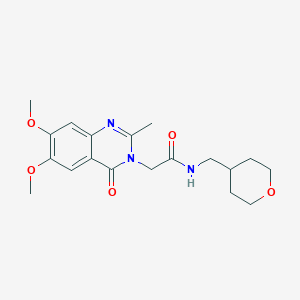

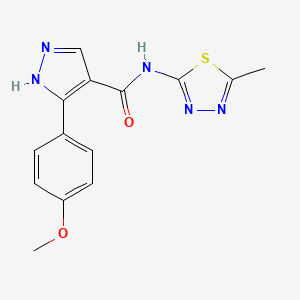
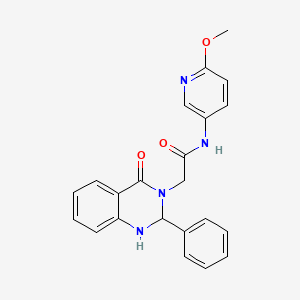
![N-cyclopropyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11019824.png)
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(pyridin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11019835.png)
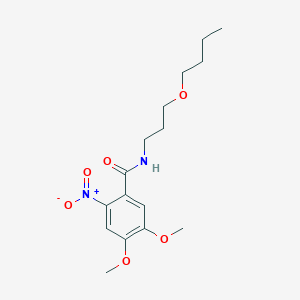
![ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B11019845.png)
![3,3-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B11019856.png)
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11019860.png)

![3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11019883.png)
